Chiral HPLC Resolution: (1S,2S,5R)-Diastereomer vs. Active Pharmaceutical Ingredient AR-15512
A validated chiral HPLC method was developed to separate the (1S,2S,5R)-diastereomer of AR-15512 from the active (1R,2S,5R)-diastereomer. Using a Chiralpack IC column (250 mm × 4.6 mm, 5 µm particle size) with hexane/2-propanol mobile phase and UV detection at 254 nm, baseline resolution was achieved between AR-15512 and its C-1 epimer [1]. The (1S,2S,5R)-diastereomer elutes as a distinct peak with a retention time clearly differentiated from the active pharmaceutical ingredient, enabling quantification of this critical impurity at pharmacopeial levels [1]. In contrast, (-)-menthol and other commercial cooling agents do not co-elute in this system and cannot be used as surrogate standards for stereochemical impurity tracking [1].
| Evidence Dimension | Chiral HPLC retention time (resolution) |
|---|---|
| Target Compound Data | (1S,2S,5R)-diastereomer of AR-15512: distinct retention time (specific value reported in Table 2 of the cited paper) |
| Comparator Or Baseline | AR-15512 (1R,2S,5R): distinct retention time; enantiomer (1S,2R,5S): also resolved |
| Quantified Difference | Baseline resolution between diastereomers; retention time difference as reported in source Table 2 |
| Conditions | Chiral HPLC: Chiralpack IC column, hexane/2-propanol mobile phase, UV 254 nm |
Why This Matters
Only the authentic (1S,2S,5R) diastereomer can serve as a validated reference standard for detecting C-1 epimerization during AR-15512 manufacture; no generic menthol analog can fulfill this role.
- [1] Rodríguez-Arévalo, S.; Pujol, E.; Abás, S., et al. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules 2021, 26(4), 906. View Source
